(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid
Overview
Description
“(3-Bromo-5-methoxy-1h-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1674390-09-0 . It has a molecular weight of 236.02 . The IUPAC name for this compound is 2-(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6BrN3O3/c1-12-5-7-4 (6)8-9 (5)2-3 (10)11/h2H2,1H3, (H,10,11) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 28°C .Scientific Research Applications
Biomonitoring of Solvent Exposure
(3-bromo-5-methoxy-1H-1,2,4-triazol-1-yl)acetic acid may not have direct studies, but its structural relatives and usage context provide insights. Compounds similar to this acid, such as 2-alkoxyethoxyethanols and their metabolites, 2-(2-alkoxyethoxy)acetic acids, are significant in biomonitoring the exposure of workers to solvent chemicals. For instance, floor lacquerers exposed to 2-(2-alkoxy)ethoxyethanols had their exposure measured through the analysis of 2-(2-alkoxyethoxy)acetic acids in their urine. This study demonstrates the utility of metabolite analysis in assessing occupational exposure to potentially hazardous chemicals (Laitinen & Pulkkinen, 2005).
Analytical and Diagnostic Applications
Analytical Chemistry and Diagnostics
Related research demonstrates the importance of analytical techniques in diagnosing and monitoring various conditions or chemical exposures. For example, the analysis of urinary 2-methoxy acetic acid is critical for assessing exposure to 2-methoxy ethanol, showcasing the role of chemical analysis in occupational health (Shih et al., 1999). Similarly, studies on 5-Bromo-4-Chloro-3-Indolyl-α-d-N-Acetylneuraminic Acid in identifying bacterial vaginosis highlight the diagnostic applications of chemical compounds in medical microbiology (Wiggins et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Triazole derivatives, which include (3-bromo-5-methoxy-1h-1,2,4-triazol-1-yl)acetic acid, are known to interact with a variety of biological targets .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties .
Biochemical Pathways
Triazole derivatives are known to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities .
Pharmacokinetics
Triazole derivatives are known to improve pharmacokinetics due to their ability to form hydrogen bonds with different targets .
Result of Action
Triazole derivatives are known to exert various biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It’s known that various internal and external factors can influence the action of bioactive compounds .
Properties
IUPAC Name |
2-(3-bromo-5-methoxy-1,2,4-triazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c1-12-5-7-4(6)8-9(5)2-3(10)11/h2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFSPGQYQCXCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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